molecular formula C10H9BrO4 B12606908 Acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester CAS No. 881994-35-0

Acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester

Katalognummer: B12606908
CAS-Nummer: 881994-35-0
Molekulargewicht: 273.08 g/mol
InChI-Schlüssel: CYEKGRGMBTXPHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester is an organic compound with the molecular formula C10H9BrO4. This compound is characterized by the presence of a bromo group, a formyl group, and a methoxy group attached to a phenyl ester of acetic acid. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester typically involves the esterification of 4-formyl-2-methoxyphenol with bromoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: 4-formyl-2-methoxybenzoic acid

    Reduction: 4-hydroxymethyl-2-methoxyphenyl ester

    Substitution: Various substituted phenyl esters depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester involves its interaction with specific molecular targets. The bromo group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The formyl group can undergo nucleophilic addition reactions, leading to the formation of various derivatives. The methoxy group can influence the compound’s reactivity by donating electron density through resonance.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetic acid, bromo-, methyl ester: Similar in structure but lacks the formyl and methoxy groups.

    Acetic acid, 2-chloro-, 4-formyl-2-methoxyphenyl ester: Contains a chloro group instead of a bromo group.

    Vanillin acetate: Contains a formyl and methoxy group but lacks the bromo group.

Uniqueness

Acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. The presence of the bromo group makes it a versatile intermediate for further functionalization, while the formyl and methoxy groups provide additional reactivity and stability.

Eigenschaften

CAS-Nummer

881994-35-0

Molekularformel

C10H9BrO4

Molekulargewicht

273.08 g/mol

IUPAC-Name

(4-formyl-2-methoxyphenyl) 2-bromoacetate

InChI

InChI=1S/C10H9BrO4/c1-14-9-4-7(6-12)2-3-8(9)15-10(13)5-11/h2-4,6H,5H2,1H3

InChI-Schlüssel

CYEKGRGMBTXPHG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.